2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl group at the 2’ position, a nitro group at the 2 position, and a carboxylic acid group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves the nitration of 2’-methyl-[1,1’-biphenyl]-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the biphenyl ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly nitrating agents and solvents is being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 2’-Methyl-2-amino-[1,1’-biphenyl]-4-carboxylic acid.
Oxidation: 2’-Carboxy-2-nitro-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and carboxylic acid groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid group through the formation of intermediate species such as aldehydes and alcohols. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, which affect the electron density on the biphenyl ring and the overall stability of the molecule.
Comparison with Similar Compounds
2-Nitro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 2’ position, which affects its reactivity and physical properties.
2’-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the nitro group, resulting in different chemical behavior and applications.
2’-Methyl-2-amino-[1,1’-biphenyl]-4-carboxylic acid: The amino group replaces the nitro group, leading to different reactivity and potential biological activity.
Uniqueness: 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFFPIWIUOZXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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